4-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]butanamide hydrochloride
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Overview
Description
4-Amino-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]butanamide hydrochloride is a complex organic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a valuable substance for research and development.
Mechanism of Action
Target of Action
It is suggested that the compound might be related to the regulation of tumor necrosis factor α (tnf-α) levels . TNF-α is a cell signaling protein involved in systemic inflammation and is one of the cytokines that make up the acute phase reaction.
Mode of Action
It is suggested that the compound might be involved in preventing or treating diseases or conditions related to an abnormally high level or activity of tnf-α .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]butanamide hydrochloride typically involves multiple steps, starting with the formation of the core isoindolone structure. Key steps include:
Formation of the Isoindolone Core: This involves cyclization reactions to form the 2,6-dioxopiperidin-3-yl moiety.
Introduction of the Amino Group: Amination reactions are used to introduce the amino group at the appropriate position on the isoindolone ring.
Attachment of the Butanamide Group: The butanamide group is introduced through amide bond formation reactions.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and choice of solvents, to achieve high yields and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be used to introduce or modify functional groups on the compound.
Reduction: Reduction reactions can be employed to reduce specific functional groups, such as nitro groups to amines.
Substitution: Substitution reactions can be used to replace existing functional groups with different ones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed:
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated compounds or other substituted derivatives.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand for biological targets, aiding in the study of protein interactions.
Medicine: It has potential therapeutic applications, particularly in the treatment of diseases related to abnormal protein activity.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Pomalidomide: A closely related compound with similar biological activity.
Thalidomide: Another compound with similar structural features and therapeutic potential.
Uniqueness: 4-Amino-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]butanamide hydrochloride is unique due to its specific structural features and reactivity, which make it suitable for certain applications that other similar compounds may not be able to fulfill.
Properties
IUPAC Name |
4-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]butanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4.ClH/c18-8-2-5-14(22)19-12-4-1-3-10-11(12)9-21(17(10)25)13-6-7-15(23)20-16(13)24;/h1,3-4,13H,2,5-9,18H2,(H,19,22)(H,20,23,24);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKOHLFRUGCCJKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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